molecular formula C20H21N3O2 B6347623 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354926-77-4

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6347623
CAS RN: 1354926-77-4
M. Wt: 335.4 g/mol
InChI Key: MNOOYVKUAOPBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as 4-DMP-6-DMP-Pyrimidine-2-amine, is an organic compound consisting of a pyrimidine ring fused to two phenyl rings. This compound has a wide range of applications in scientific research and has been used in a variety of lab experiments.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of complex organic molecules, as a catalyst for the synthesis of novel drugs, and as a reagent for the synthesis of functionalized materials. It has also been used to study the structure-activity relationships of new drugs, to study the mechanisms of action of existing drugs, and to study the structure-property relationships of various materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed that the compound may bind to certain receptors, such as the serotonin receptor, and modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine are not well understood. However, it has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, which may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of pH values. It is also non-toxic, making it safe to use in laboratory experiments. However, it is not soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine. These include further research into its mechanism of action, its potential therapeutic applications, and its potential as a drug delivery platform. In addition, further research could be conducted into its potential as a catalyst for the synthesis of novel drugs, its potential as a reagent for the synthesis of functionalized materials, and its potential as a ligand in the synthesis of complex organic molecules.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine can be synthesized via a three-step process. The first step involves the condensation of 3,4-dimethoxyphenylacetic acid and 2,4-dimethylphenylacetic acid to form a pyrimidine-2-carboxylic acid. This is followed by an amination reaction of the carboxylic acid with ethylenediamine to form 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminePyrimidine-2-amine. The final step is the purification of the compound via recrystallization.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-16(22-20(21)23-17)14-6-8-18(24-3)19(10-14)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOYVKUAOPBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.